![molecular formula C20H19NO4 B271341 2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide, commonly known as T-3262, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is a quinoline derivative that is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of T-3262 is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways. For example, T-3262 has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. T-3262 has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
T-3262 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, T-3262 has been shown to have neuroprotective effects. It has been shown to protect against glutamate-induced neurotoxicity in vitro and in vivo. Furthermore, T-3262 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of T-3262 for lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases and for the study of various signaling pathways. However, one of the main limitations of T-3262 is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of T-3262. One area of interest is the development of derivatives of T-3262 with improved potency and selectivity. Another area of interest is the study of the mechanism of action of T-3262 in more detail. This may lead to the identification of new signaling pathways and potential therapeutic targets. Furthermore, the potential use of T-3262 in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.
Synthesemethoden
T-3262 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethoxybenzaldehyde with 2-nitrobenzyl bromide to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with 2-chloroquinoline-3-carbaldehyde to form the final product, T-3262.
Wissenschaftliche Forschungsanwendungen
T-3262 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. T-3262 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, T-3262 has also been shown to possess anti-cancer activity. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, T-3262 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Eigenschaften
Produktname |
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-oxido-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C20H19NO4/c1-23-16-12-19(24-2)17(20(13-16)25-3)11-10-15-9-8-14-6-4-5-7-18(14)21(15)22/h4-13H,1-3H3/b11-10+ |
InChI-Schlüssel |
ZUEXNIHRGLXBRE-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



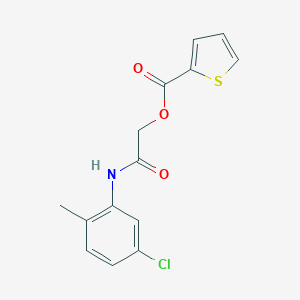

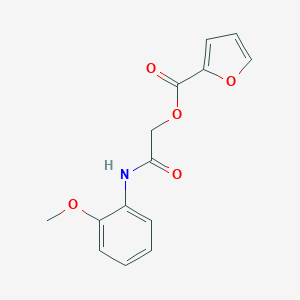
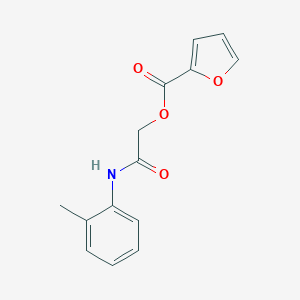


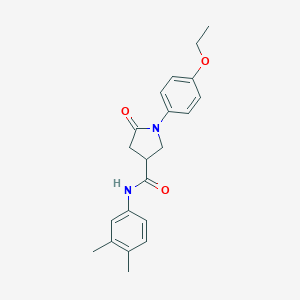
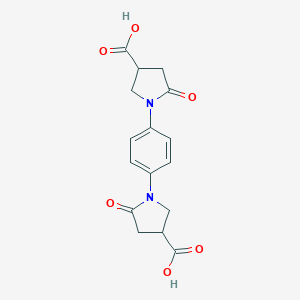


![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)